REACTION_CXSMILES
|
C(C1C=CC(C#N)=CC=1)(=O)C.NCC(OC(C)(C)C)=O.CC(O)=O.[C:25]([C:27]1[CH:32]=[CH:31][C:30]([C:33](=[N:35][CH2:36][C:37]([O:39][C:40]([CH3:43])([CH3:42])[CH3:41])=[O:38])[CH3:34])=[CH:29][CH:28]=1)#[N:26].[BH4-].[Na+]>C1(C)C=CC=CC=1.CO>[C:25]([C:27]1[CH:28]=[CH:29][C:30]([CH:33]([NH:35][CH2:36][C:37]([O:39][C:40]([CH3:41])([CH3:43])[CH3:42])=[O:38])[CH3:34])=[CH:31][CH:32]=1)#[N:26] |f:4.5|
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C1=CC=C(C#N)C=C1
|
Name
|
|
Quantity
|
588 mg
|
Type
|
reactant
|
Smiles
|
NCC(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
103 μL
|
Type
|
reactant
|
Smiles
|
CC(=O)O
|
Name
|
tert-butyl N-[1-(4-cyanophenyl)ethylidene]glycinate
|
Quantity
|
889 mg
|
Type
|
reactant
|
Smiles
|
C(#N)C1=CC=C(C=C1)C(C)=NCC(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
18 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
390 mg
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux with a dean stark trap overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
Solvents were evaporated
|
Type
|
CUSTOM
|
Details
|
resulting in an exothermic reaction (reflux)
|
Type
|
STIRRING
|
Details
|
The reaction was stirred at RT overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
Solvents were evaporated
|
Type
|
WASH
|
Details
|
washed with NH4Cl saturated solution, NaHCO3 saturated solution, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
After evaporation of the solvents the resulting yellow oil
|
Type
|
CUSTOM
|
Details
|
was purified by flash chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1=CC=C(C=C1)C(C)NCC(=O)OC(C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |